molecular formula C25H20BrNO2 B11644045 2,3-Dimethylphenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

2,3-Dimethylphenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B11644045
M. Wt: 446.3 g/mol
InChI Key: WEMJJOCFBFTBSY-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylphenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like bromine (Br₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2,3-Dimethylphenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylphenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
  • 2,3-Dimethylphenyl 2-(4-fluorophenyl)-8-methylquinoline-4-carboxylate

Uniqueness

2,3-Dimethylphenyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various reactions, such as nucleophilic substitution, making this compound versatile for different applications.

Properties

Molecular Formula

C25H20BrNO2

Molecular Weight

446.3 g/mol

IUPAC Name

(2,3-dimethylphenyl) 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C25H20BrNO2/c1-15-6-5-9-23(17(15)3)29-25(28)21-14-22(18-10-12-19(26)13-11-18)27-24-16(2)7-4-8-20(21)24/h4-14H,1-3H3

InChI Key

WEMJJOCFBFTBSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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